ethyl 3-{[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethoxy group attached to a benzothiazole ring, which is further linked to a pyrazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with a suitable difluoromethylating agent to introduce the difluoromethoxy group.
Coupling with Pyrazole: The benzothiazole intermediate is then coupled with a pyrazole derivative through a carbonylation reaction to form the desired compound.
Esterification: The final step involves the esterification of the carboxylic acid group to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and benzothiazole moieties, to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and benzothiazole ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazole-based compounds, such as:
Benzothiazole-2-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole-5-carboxylate derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
The uniqueness of ETHYL 3-({[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14F2N4O4S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 5-[[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H14F2N4O4S/c1-3-25-14(24)11-7-10(21-22(11)2)13(23)20-16-19-9-5-4-8(26-15(17)18)6-12(9)27-16/h4-7,15H,3H2,1-2H3,(H,19,20,23) |
InChI Key |
GQMUDAUQRNHWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
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